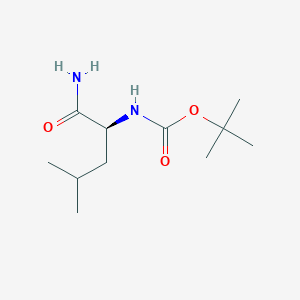

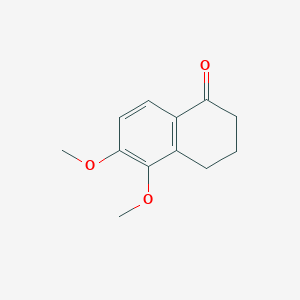

![molecular formula C21H32O6 B1588459 [6]-Gingerdiol 3,5-diacetate CAS No. 143615-75-2](/img/structure/B1588459.png)

[6]-Gingerdiol 3,5-diacetate

Vue d'ensemble

Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, polymer, etc.).

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity with other compounds, its stability, and what products are formed during its reactions.Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, density, and reactivity.Applications De Recherche Scientifique

Antioxidative Activities

Research has identified novel glucosides related to 6-gingerdiol in fresh ginger, highlighting their potential antioxidative activities. These glucosides may act as precursors or intermediates of 6-gingerdiol, and one of them exhibited strong antioxidative activity comparable to 6-gingerdiol itself (Sekiwa, Kubota, & Kobayashi, 2000).

Role in Neurodegenerative Diseases

Ginger, comprising various bioactive compounds including 6-gingerdiol, shows promise in preventing neurodegenerative diseases. Its compounds are suggested to enhance neurological symptoms and pathological conditions by modulating cell signaling molecules involved in cell death or survival (Arcusa et al., 2022).

Antitumor Activities

6-Gingerdiol, a metabolite of 6-gingerol found in ginger, has demonstrated antitumor activities. Its metabolites, including [6]-gingerdiol, have shown cytotoxic effects on human cancer cells, suggesting a potential role in cancer therapy (Lv et al., 2012).

Effects on Blood Cell Formation

Gingerols, including 6-gingerdiol, may stimulate blood cell formation in zebrafish embryos and potentially in humans. This suggests potential applications in treating pathological anemia (Chen et al., 2013).

Antibacterial Activity

6-Gingerdiol and related compounds from ginger have exhibited antibacterial activities against oral pathogens associated with periodontal diseases. This points to potential applications in oral health and hygiene (Park, Bae, & Lee, 2008).

Metabolism and Bioavailability

Studies on the metabolism of 6-gingerol, including the formation of [6]-gingerdiol, offer insights into its bioavailability and potential interactions with pharmaceuticals (Nakazawa & Ohsawa, 2002).

Potential in Enhancing Bone Health

Phenolic compounds from ginger, including 6-gingerdiol, have been shown to enhance proliferation and ossification markers in bone cells, suggesting possible benefits in treating conditions like osteoporosis (Abdel-Naim et al., 2017).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards. It’s important to know how to safely handle and store the compound, and what to do in case of an accident.

Orientations Futures

This would involve a discussion of what further research could be done with the compound. This could include potential applications, further reactions to study, or improvements to its synthesis.

I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!

Propriétés

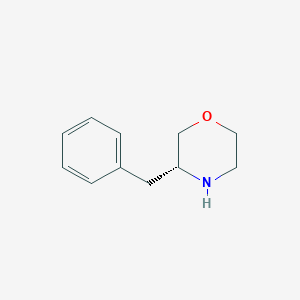

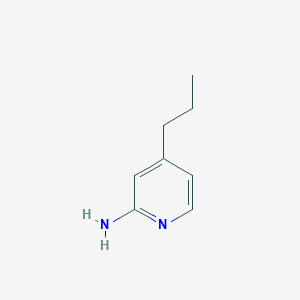

IUPAC Name |

[3-acetyloxy-1-(4-hydroxy-3-methoxyphenyl)decan-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O6/c1-5-6-7-8-18(26-15(2)22)14-19(27-16(3)23)11-9-17-10-12-20(24)21(13-17)25-4/h10,12-13,18-19,24H,5-9,11,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBFKEHWQRAQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6]-Gingerdiol 3,5-diacetate | |

CAS RN |

143615-75-2 | |

| Record name | [6]-Gingerdiol 3,5-diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040568 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.